

Application Notes & Protocols: Utilizing Digitalin and its Glycosides for Ion Channel Pharmacology

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Compound of Interest		
Compound Name:	Digitalin	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Digitalin** refers to a class of compounds known as cardiac glycosides, originally derived from the foxglove plant (Digitalis purpurea). These compounds, with digoxin and digitoxin being the most well-known, are potent and specific inhibitors of the Na+/K+-ATPase ion pump.[1][2] This unique mechanism of action makes them invaluable tools for studying ion homeostasis and its downstream effects on cellular function, particularly in excitable cells like cardiomyocytes. By manipulating the primary sodium gradient, digitalis glycosides indirectly modulate the activity of other ion transporters and channels, leading to significant changes in cellular electrophysiology and calcium signaling.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing **digitalin** and related compounds to investigate ion channel pharmacology.

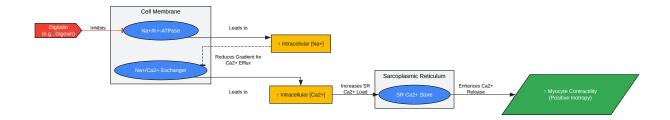
Mechanism of Action: The Digitalis Signaling Cascade

The primary molecular target of digitalis glycosides is the α -subunit of the Na+/K+-ATPase pump.[2] Inhibition of this pump disrupts the electrochemical gradient for sodium and potassium across the plasma membrane, triggering a cascade of events that ultimately alters intracellular calcium levels and cellular function.



- Na+/K+-ATPase Inhibition: Digitalis binds to the extracellular face of the Na+/K+-ATPase, inhibiting its function of pumping three Na+ ions out of the cell in exchange for two K+ ions into the cell.[2][4]
- Increased Intracellular Sodium [Na+]i: The inhibition of the pump leads to a gradual accumulation of sodium ions inside the cell.[5]
- Altered Na+/Ca2+ Exchanger (NCX) Function: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the NCX to extrude calcium from the cell. This results in decreased Ca2+ efflux and, in some conditions, can promote Ca2+ influx via the exchanger's reverse mode.[3][4][6]
- Increased Intracellular Calcium [Ca2+]i: The net effect is an elevation of the cytosolic calcium concentration.[3]
- Enhanced Sarcoplasmic Reticulum (SR) Ca2+ Load: The elevated cytosolic Ca2+ leads to increased uptake of calcium into the sarcoplasmic reticulum, thereby increasing the SR Ca2+ load.[6]
- Increased Contractility (Inotropy): During subsequent action potentials, the overloaded SR releases a larger amount of Ca2+, leading to a more forceful contraction in cardiac myocytes

 a positive inotropic effect.[6]





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Caption: Signaling pathway of **Digitalin** leading to increased myocyte contractility.

Data Presentation: Inhibitory Potency of Cardiac Glycosides

The inhibitory effect of digitalis compounds on the Na+/K+-ATPase is isoform-specific. Humans express three alpha isoforms (α 1, α 2, α 3), which show different affinities for various cardiac glycosides. This differential affinity is crucial for understanding the tissue-specific effects and therapeutic windows of these drugs.[7][8]



Compound	Target/Assay	Value	Organism/Syst em	Citation
Digoxin	Na+/K+-ATPase α1β1 (KD)	16.9 ± 1.1 nM	Human (expressed in yeast)	[7]
Na+/K+-ATPase α2β1 (KD)	4.8 ± 0.5 nM	Human (expressed in yeast)	[7]	
Na+/K+-ATPase α3β1 (KD)	4.7 ± 0.3 nM	Human (expressed in yeast)	[7]	
Cytotoxicity (IC50)	40 - 200 nM	Human Cancer Cell Lines	[9]	_
IDO1 Inhibition (IC50)	~150 nM	MDA-MB-231 Breast Cancer Cells	[5]	
Digitoxin	Na+/K+-ATPase α1β1 (KD)	8.8 ± 0.7 nM	Human (expressed in yeast)	[7]
Na+/K+-ATPase α2β1 (KD)	4.9 ± 0.4 nM	Human (expressed in yeast)	[7]	
Na+/K+-ATPase α3β1 (KD)	4.4 ± 0.3 nM	Human (expressed in yeast)	[7]	

Note: KD (Dissociation Constant) is inversely related to binding affinity. A lower KD value indicates higher affinity. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols



Protocol 1: Na+/K+-ATPase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a digitalis compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1][10]

Materials:

- Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or human kidney).[10]
 [11]
- Assay Buffer: e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4.
- ATP solution (e.g., 3 mM).
- Digitalis compound stock solution (e.g., Digoxin in DMSO).
- Phosphate detection reagent (e.g., Malachite Green-based reagent).
- Trichloroacetic acid (TCA) to stop the reaction.
- · 96-well microplate and plate reader.

Procedure:

- Enzyme Preparation: Dilute the purified Na+/K+-ATPase enzyme in a suitable buffer to the desired concentration.
- Compound Preparation: Prepare serial dilutions of the digitalis compound in the assay buffer.
 Include a vehicle control (DMSO) and a positive control for maximal inhibition (e.g., 1 mM
 Ouabain).[10]
- Pre-incubation: Add 20 μL of each compound dilution to the wells of a 96-well plate. Add 160 μL of the diluted enzyme solution to each well. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme. [10][12]
- Reaction Initiation: Start the enzymatic reaction by adding 20 μL of the ATP solution to each well.

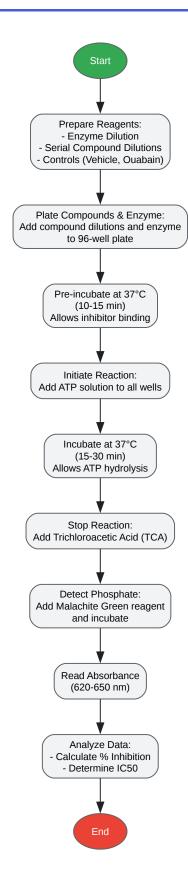
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- Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which ATP hydrolysis is linear.
- Reaction Termination: Stop the reaction by adding a strong acid, such as 50 μL of 8% TCA.
- Phosphate Detection: Add 100 μ L of the phosphate detection reagent to each well. Incubate at room temperature for 15-20 minutes to allow color development.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
- Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the results to determine the IC50 value.





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Caption: Workflow for a colorimetric Na+/K+-ATPase inhibition assay.



Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording cardiac action potentials from isolated cardiomyocytes to assess the electrophysiological effects of digitalis glycosides.[13][14]

Materials:

- Isolated primary cardiomyocytes or stem-cell-derived cardiomyocytes.
- External Solution (Tyrode's solution): e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.
- Internal (Pipette) Solution: e.g., 120 mM K-Aspartate, 20 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP, pH 7.2.
- Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).
- Borosilicate glass capillaries for pipette pulling.
- Digitalis compound for perfusion.

Procedure:

- Cell Preparation: Plate isolated cardiomyocytes on glass coverslips suitable for microscopy. Mount a coverslip in the recording chamber on the microscope stage and perfuse with external solution at a physiological temperature (e.g., 35-37°C).
- Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of $2-5 \text{ M}\Omega$ when filled with the internal solution.
- Seal Formation: Under visual guidance, carefully approach a single, healthy cardiomyocyte with the micropipette. Apply gentle suction to form a high-resistance (>1 G Ω) "giga-seal" between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.

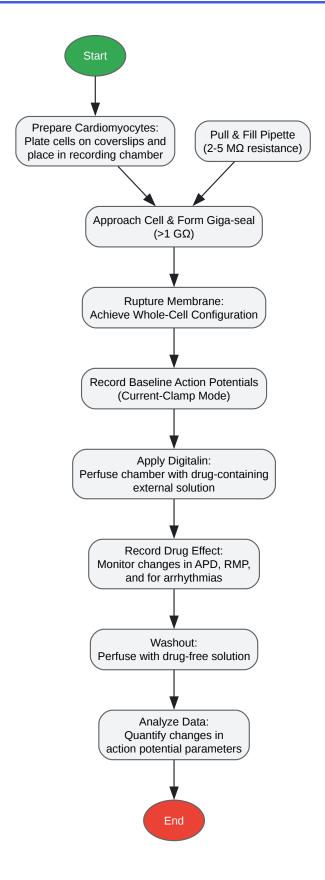
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- Baseline Recording: Switch the amplifier to current-clamp mode. Allow the cell to stabilize for 5-10 minutes. Record baseline action potentials by injecting small, brief suprathreshold current pulses.
- Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of the digitalis compound.
- Effect Recording: Continuously record action potentials for 5-15 minutes to observe the
 drug's effect. Key parameters to analyze include action potential duration (APD), resting
 membrane potential, and the occurrence of early or delayed afterdepolarizations
 (EADs/DADs), which are indicative of toxicity.[6]
- Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the effects.
- Data Analysis: Analyze the recorded traces to quantify changes in action potential parameters.





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Caption: Workflow for whole-cell patch-clamp recording of cardiac action potentials.



Protocol 3: Intracellular Calcium Imaging

This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to a digitalis compound.[15][16]

Materials:

- Adherent cells (e.g., cardiomyocytes, HEK-293 cells) grown on glass-bottom dishes.
- Fura-2 AM stock solution (in DMSO).
- Pluronic F-127 (to aid dye loading).
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
- Fluorescence microscopy setup with dual-excitation light source (340 nm and 380 nm) and an emission filter around 510 nm.
- Digitalis compound stock solution.

Procedure:

- Dye Loading Solution: Prepare a loading solution by diluting Fura-2 AM stock (e.g., to 2-5 μM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to prevent dye aggregation and facilitate loading.
- Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the Fura-2 AM loading solution to the cells and incubate in the dark at 37°C for 30-60 minutes.
- Washing: After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye. Add fresh HBSS for imaging. Allow cells to rest for 15-30 minutes to ensure complete de-esterification of the dye by intracellular esterases.[16]
- Baseline Imaging: Place the dish on the microscope stage. Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm. Record for 1-2 minutes to establish a stable baseline.

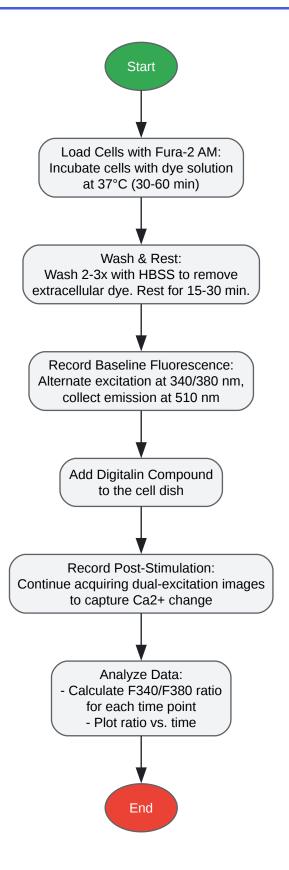






- Compound Addition: Carefully add the digitalis compound to the dish to reach the final desired concentration.
- Post-Stimulation Imaging: Immediately begin recording fluorescence images again, using the same dual-excitation protocol, for 10-20 minutes to capture the change in intracellular calcium.
- Data Analysis: For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium concentration. Plot the ratio over time to visualize the calcium transient.[17]





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Caption: Workflow for intracellular calcium imaging using the Fura-2 ratiometric dye.



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